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Cy5

Cat. No.: B15556569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5, a bright and

photostable far-red fluorescent dye, for single-molecule imaging applications. Detailed

protocols for protein labeling, single-molecule Förster Resonance Energy Transfer (smFRET),

and direct Stochastic Optical Reconstruction Microscopy (dSTORM) are provided, along with

key performance data to guide experimental design and interpretation.

Introduction to Sulfo-Cy5 for Single-Molecule
Imaging
Sulfo-Cy5 is a sulfonated cyanine dye that exhibits exceptional photophysical properties,

making it a popular choice for demanding single-molecule imaging experiments.[1] Its high

water solubility, a result of the sulfonate group, facilitates its use in aqueous buffers without the

need for organic co-solvents, which can be detrimental to biological samples.[2] The dye's

strong absorption and emission in the far-red spectral region minimize background

autofluorescence from biological specimens, leading to high signal-to-noise ratios.[2]

Furthermore, Sulfo-Cy5 is known for its high photostability and quantum yield, crucial

characteristics for detecting the faint signals from individual molecules.[1][3]
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The performance of any single-molecule experiment is fundamentally dependent on the

photophysical characteristics of the fluorescent probe. The table below summarizes the key

photophysical parameters of unconjugated Sulfo-Cy5 in aqueous buffer.

Photophysical Parameter Value Unit

Absorption Maximum (λ_abs_) ~646 nm

Emission Maximum (λ_em_) ~662 nm

Molar Extinction Coefficient (ε) ~271,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ_F_)
~0.28 -

Fluorescence Lifetime (τ_F_) ~1.0 ns

Note: The fluorescence

quantum yield and lifetime of

Sulfo-Cy5 can be influenced

by its local environment and

conjugation to biomolecules.[2]

Application 1: Single-Molecule FRET (smFRET)
smFRET is a powerful technique for measuring intramolecular distances and dynamics in

biomolecules. Sulfo-Cy5 is commonly used as an acceptor fluorophore in smFRET

experiments, often paired with a donor dye like Cy3. The Förster radius (R₀) for the Cy3-Cy5

pair is approximately 5.4 nm, making it suitable for studying a wide range of biological

processes.[4]
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Parameter Description Typical Value/Range

FRET Pair Common donor for Sulfo-Cy5 Cy3

Förster Radius (R₀)
Distance at which FRET

efficiency is 50%
5.4 - 6.0 nm[4][5]

Application
Studying conformational

changes and binding events

DNA/RNA folding, protein

dynamics[4][6]

Experimental Protocol: smFRET with Cy3-Sulfo-Cy5
This protocol outlines the key steps for performing a single-molecule FRET experiment using a

Cy3-labeled donor and a Sulfo-Cy5-labeled acceptor on a prism-based total internal reflection

fluorescence (TIRF) microscope.

1. Protein/Nucleic Acid Labeling:

Label your molecule of interest with the donor (Cy3) and acceptor (Sulfo-Cy5) fluorophores

at specific sites. A common method for proteins is to use NHS-ester functionalized dyes to

label primary amines (e.g., lysine residues or the N-terminus).[7] For nucleic acids,

fluorescently labeled oligonucleotides can be incorporated during synthesis.

2. Sample Immobilization:

Immobilize the dual-labeled molecules on a passivated glass surface to prevent non-specific

binding. A common method involves biotinylating the molecule and using a streptavidin-

coated surface.

3. Imaging Buffer Preparation:

Prepare an imaging buffer to maintain the stability of the sample and the photophysical

properties of the dyes. A standard smFRET imaging buffer includes:

10 mM Tris-HCl, pH 8.0[8]

100 mM NaCl[8]
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An oxygen scavenging system (e.g., glucose oxidase, catalase, and β-D-glucose) to

reduce photobleaching.[8]

A triplet-state quencher (e.g., Trolox) to minimize blinking.[8]

4. Microscope Setup and Data Acquisition:

Use a prism-based TIRF microscope to excite only the molecules near the surface.

Excite the donor fluorophore (Cy3) with a green laser (e.g., 532 nm).[5]

Collect the fluorescence emission from both the donor and acceptor channels

simultaneously using a dichroic mirror and emission filters.

Acquire a time series of images with a typical exposure time of 50-100 ms per frame.[9]

At the end of the acquisition, directly excite the acceptor (Sulfo-Cy5) with a red laser (e.g.,

633 nm) to confirm its presence.[5][9]

5. Data Analysis:

Extract the fluorescence intensity time traces for individual molecules in both the donor and

acceptor channels.

Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A),

where I_A and I_D are the background-corrected intensities of the acceptor and donor,

respectively.[4]

Analyze the FRET efficiency distributions and time trajectories to understand the

conformational dynamics of the molecule.
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Click to download full resolution via product page

smFRET Experimental Workflow

Application 2: Direct Stochastic Optical
Reconstruction Microscopy (dSTORM)
dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching

of individual fluorophores to reconstruct an image with a resolution beyond the diffraction limit

of light. Sulfo-Cy5 is an excellent dye for dSTORM due to its ability to "blink" (switch between a

fluorescent "on" state and a dark "off" state) in the presence of a thiol-containing imaging buffer.

[1]

Performance of Sulfo-Cy5 in dSTORM
Parameter Description Typical Value/Range

Localization Precision

The uncertainty in determining

the position of a single

molecule.

5 - 20 nm[10]

Photon Count per Switching

Event

The number of photons

emitted during a single "on"

event.

High

On/Off Duty Cycle

The fraction of time the

fluorophore spends in the "on"

state.

Low (desirable for dSTORM)

[11]

Blinking Rate

The frequency of switching

between the "on" and "off"

states.

Controllable with laser power

and buffer composition

Experimental Protocol: dSTORM with Sulfo-Cy5
This protocol provides a general workflow for performing dSTORM imaging of cellular

structures labeled with Sulfo-Cy5.

1. Immunofluorescence Staining:
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Fix and permeabilize cells according to standard protocols.

Incubate with a primary antibody targeting the protein of interest.

Incubate with a secondary antibody conjugated to Sulfo-Cy5 NHS ester. The optimal degree

of labeling (DOL) for antibodies is typically between 2 and 10.[7]

2. dSTORM Imaging Buffer Preparation:

Prepare a dSTORM imaging buffer immediately before use. A common recipe includes:

A buffer solution (e.g., PBS or Tris-HCl) at a specific pH (typically around 7.5-8.5).

A thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), to induce

blinking.[12]

An oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to improve

photostability.[13]

3. Microscope Setup and Data Acquisition:

Use a microscope equipped for TIRF or highly inclined and laminated optical sheet (HILO)

illumination to minimize background fluorescence.

Use a high-power red laser (e.g., 640-647 nm) to excite Sulfo-Cy5 and induce

photoswitching.[11]

A lower power violet laser (e.g., 405 nm) can be used to reactivate fluorophores from a long-

lived dark state.[11]

Acquire a long series of images (typically thousands of frames) with a short exposure time

(e.g., 10-50 ms) to capture individual blinking events.

4. Data Analysis:

Use specialized software to localize the position of each individual blinking event in each

frame with sub-pixel accuracy.
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Filter the localizations based on criteria such as photon count and localization precision.

Reconstruct a super-resolution image from the coordinates of all localized molecules.
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dSTORM Experimental Workflow

Protocol: Labeling Proteins with Sulfo-Cy5 NHS
Ester
This protocol describes the labeling of proteins with amine-reactive Sulfo-Cy5 NHS ester.

Materials:

Sulfo-Cy5 NHS ester

Protein of interest (in an amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)[7]

Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3-8.5)[14]

Anhydrous dimethyl sulfoxide (DMSO)[7]

Purification column (e.g., desalting column)

Procedure:

Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a pH of 8.3-8.5 for

optimal labeling. If necessary, buffer exchange the protein solution.[14]
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Prepare Dye Stock Solution: Dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration

of 10 mM immediately before use.[7]

Labeling Reaction:

Add the reaction buffer to the protein solution to adjust the pH to 8.3-8.5.

Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A molar ratio of dye to

protein between 5:1 and 20:1 is a good starting point; this should be optimized for each

specific protein.[7]

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring,

protected from light.[7]

Purification:

Remove the unreacted dye from the labeled protein using a desalting column or dialysis.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and ~646 nm (for Sulfo-Cy5). The optimal DOL for most

antibodies is between 2 and 10.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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